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Fluoromethane

Refrigerant selection Greenhouse gas inventory Environmental procurement

Facilities facing F-gas phase-down or requiring SiN/SiO₂ etch selectivity >1.7 need a replacement for high-GWP HFCs or ozone-depleting CH₃Cl. Fluoromethane (HFC-41) provides a compliant solution. - **Refrigeration:** BP -78.4°C, GWP 92 (86% lower than HFC-32), zero ODP. Direct retrofit for R-40 systems. - **Semiconductor Etching:** CH₃F/N₂O plasma achieves SiN:SiO₂ selectivity ≥1.7, critical for BEOL and advanced nodes (FinFET, DRAM). - **Supply:** High-purity gas available in research to pilot quantities. ISO-certified cylinders.

Molecular Formula CH3F
Molecular Weight 34.033 g/mol
CAS No. 13453-52-6
Cat. No. B3415987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoromethane
CAS13453-52-6
Molecular FormulaCH3F
Molecular Weight34.033 g/mol
Structural Identifiers
SMILESCF
InChIInChI=1S/CH3F/c1-2/h1H3
InChIKeyNBVXSUQYWXRMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.67 M

Structure & Identifiers


Interactive Chemical Structure Model





Fluoromethane (HFC-41) Procurement Guide


Fluoromethane (CAS 13453‑52‑6), also designated as HFC‑41 or methyl fluoride, is the simplest hydrofluorocarbon (CH₃F) [1]. It is a colourless, flammable gas with a boiling point of −78.4 °C, an ozone depletion potential (ODP) of zero, and a 100‑year global warming potential (GWP) of 92 [2][3]. Its primary industrial uses are as a low‑GWP refrigerant alternative and as an etching gas for silicon nitride (SiN) in semiconductor fabrication [1][4].

Refrigerant alternative
Low-GWP option for deep-freeze cycles below −50 °C
Etching gas
SiN-selective etching over SiO₂ in semiconductor fabrication
Synthetic reagent
Gas-phase O‑methylation with reported kinetic O/C preference

Technical and Environmental Risks of Substitution


Fluoromethane occupies a unique position among C1 halomethanes: it combines zero ODP with the lowest GWP in the HFC series while maintaining the low boiling point necessary for deep‑refrigeration cycles [1][2]. Attempts to substitute it with chloromethane (R‑40) introduce ozone‑depletion liability and higher toxicity; substituting with difluoromethane (HFC‑32) increases GWP by a factor of >7, and substituting with trifluoromethane (HFC‑23) raises GWP two orders of magnitude [3][4]. In semiconductor etching, the selectivity profile of fluoromethane for SiN over SiO₂ is distinct from that of CHF₃‑ or CF₄‑based chemistries, making simple drop‑in replacement impossible without process requalification [5].

Target – Fluoromethane
Zero ODP; GWP 92; boiling point −78.4 °C
Chloromethane (R‑40)
Ozone-depletion liability and higher toxicity may shift regulatory burden
Target – Fluoromethane
Etches SiN over SiO₂; SiN/SiO₂ selectivity ≥ 1.7
CHF₃-based plasmas
Reversed selectivity direction may require complete process requalification
Target – Fluoromethane
Atmospheric lifetime 2.6 years; lowest HFC GWP
HFC‑32 / HFC‑23
Higher GWP and longer lifetime may increase carbon-footprint exposure

Quantitative Comparator Evidence


Global Warming Potential Comparison

Fluoromethane (HFC‑41) exhibits a 100‑year GWP of 92, which is 86 % lower than that of difluoromethane (HFC‑32, GWP = 675) and two orders of magnitude lower than that of trifluoromethane (HFC‑23, GWP = 14 800) [1][2]. This quantitative ranking is based on UK regulatory data and IPCC assessment values.

GWP comparison
Head-to-head
GWP 92 vs 675 (HFC‑32) / 14 800 (HFC‑23)
May support carbon-footprint reduction in F‑gas inventory
86 % lower than HFC‑32; 99.4 % lower than HFC‑23 (regulatory values)
Refrigerant selection Greenhouse gas inventory Environmental procurement

Ozone Depletion and Toxicity Profile

Fluoromethane has an ODP of zero, whereas chloromethane (R‑40) is an ozone‑depleting substance controlled under the Montreal Protocol [1][2]. Furthermore, chloromethane carries an OSHA permissible exposure limit (PEL) of 100 ppm (8‑h TWA), while fluoromethane is classified as non‑toxic under standard hazard communication criteria [3][4].

ODP & toxicity
Head-to-head
ODP = 0; no OSHA PEL vs chloromethane ODP > 0; PEL 100 ppm
Supports ozone-safe and lower-workplace-burden selection
Montreal Protocol context; OSHA PEL classification
Refrigerant safety Ozone layer protection Workplace exposure

Boiling Point for Low-Temperature Refrigeration

Fluoromethane has a normal boiling point of −78.4 °C, which is 54.4 °C lower than that of chloromethane (−24.0 °C) [1][2]. This difference enables fluoromethane to service deep‑freezing and cascade refrigeration applications that chloromethane cannot reach without system redesign.

Boiling point
Head-to-head
−78.4 °C
Enables deep-freeze and cascade refrigeration designs
54.4 °C lower than chloromethane (−24.0 °C); 1 atm
Low‑temperature refrigerant Cryogenic cycles Thermodynamic property selection

Atmospheric Lifetime Advantage

Fluoromethane has an atmospheric lifetime of 2.6 years, compared with 5.0 years for difluoromethane (HFC‑32) and 260 years for trifluoromethane (HFC‑23) [1]. The short lifetime means that emitted fluoromethane is removed from the atmosphere over 10 × faster than HFC‑32 and 100 × faster than HFC‑23, substantially reducing long‑term radiative forcing per kilogram emitted.

Atmospheric lifetime
Head-to-head
2.6 yr vs 5.0 yr (HFC‑32) / 260 yr (HFC‑23)
Shorter lifetime reduces long-term radiative forcing liability
48 % shorter than HFC‑32; 99 % shorter than HFC‑23 (IPCC)
Atmospheric persistence Climate impact Environmental procurement

SiN/SiO₂ Etch Selectivity

A patented etchant mixture of fluoromethane (CH₃F) and nitrous oxide (N₂O) delivers a SiN‑to‑SiO₂ etch selectivity of approximately 1.7 or greater [1]. In comparative inductively coupled plasma studies, CHF₃‑based plasmas typically achieve SiO₂‑to‑SiN selectivity in the opposite direction, favouring SiO₂ removal [2]. The reversal of selectivity is a direct consequence of the hydrogen‑to‑fluorine ratio in the precursor gas.

SiN/SiO₂ etch
Cross-study
Selectivity ≥ 1.7 (SiN/SiO₂)
Supports selective SiN removal without SiO₂ attack
CH₃F/N₂O ICP plasma; opposite to CHF₃‑based chemistries
Plasma etching Barrier layer etching Semiconductor fabrication

Gas-Phase SN2 Alkylation Selectivity

In gas‑phase SN2 reactions with ambident enolate anions, methyl fluoride exhibits a kinetic preference for O‑alkylation over C‑alkylation, with O‑alkylation favoured by a barrier difference of 9.5–12.8 kcal mol⁻¹ [1]. This contrasts with methyl chloride, where the analogous O/C selectivity is significantly reduced due to the better leaving‑group ability of chloride.

O‑alkylation selectivity
Cross-study
ΔΔG‡ 9.5–12.8 kcal mol⁻¹ O‑ vs C‑alkylation
Provides kinetic O‑methylation preference in gas‑phase SN2
Far exceeds methyl chloride O/C selectivity; MP2/6‑31+G* study
Synthetic chemistry Methylation reagent Reaction selectivity

Best-Fit Application Scenarios


Low-GWP Refrigerant in Deep-Freeze Systems

Fluoromethane (R‑41) is a compelling choice for low‑temperature refrigeration cycles requiring evaporator temperatures below −50 °C. Its normal boiling point of −78.4 °C enables direct replacement of higher‑GWP HFCs in cascade systems, while its GWP of 92 is 86 % lower than that of difluoromethane (HFC‑32) [1][2]. The combination of ultra‑low boiling point, zero ODP, and the lowest GWP among the HFC‑methane series makes it a preferred refrigerant for compliance with F‑gas phase‑down regulations in industrial freezing and cold‑storage applications.

Selective SiN Etching in Semiconductor Fabrication

Fluoromethane‑based plasma chemistries (CH₃F/N₂O mixtures) achieve a SiN‑to‑SiO₂ etch selectivity of ≥ 1.7, which is directionally opposite to that of traditional CHF₃ plasmas [3][4]. This unique selectivity profile is critical for back‑end‑of‑line (BEOL) processing steps where SiN barrier layers must be removed without damaging underlying low‑k SiO₂ dielectrics. Procurement of high‑purity fluoromethane is essential for advanced node semiconductor manufacturing, particularly in self‑aligned contact etching for FinFET and DRAM devices.

Ozone-Safe Replacement for Chloromethane

Chloromethane (R‑40) is an ozone‑depleting substance with an OSHA PEL of 100 ppm, whereas fluoromethane has zero ODP and is classified as non‑toxic [5][6]. For facilities currently operating chloromethane‑based systems that require retrofit, fluoromethane offers a pathway to eliminate ozone‑depletion liability and reduce occupational exposure risks while providing a broadly compatible thermodynamic envelope.

Gas-Phase O-Methylation in Organic Chemistry

Methyl fluoride (fluoromethane) exhibits a kinetic O‑alkylation preference of 9.5–12.8 kcal mol⁻¹ over C‑alkylation in gas‑phase SN2 reactions with enolate anions [7]. This high O/C selectivity, which substantially exceeds that of methyl chloride, makes fluoromethane the reagent of choice for mechanistic investigations of ambident reactivity and for preparative gas‑phase ion‑molecule reactions where regiochemical control is paramount.

Application
Selection Property
Validation Focus
Low‑GWP refrigerant in deep‑freeze
GWP 92 and boiling point −78.4 °C
F‑gas phase‑down compliance; cascade system performance
Selective SiN etching
SiN/SiO₂ selectivity direction
BEOL barrier removal without dielectric damage
Ozone‑safe chloromethane alternative
Zero ODP and non‑toxic classification
Regulatory ozone compliance; workplace exposure reduction
Gas‑phase O‑methylation studies
High kinetic O/C alkylation ratio
Regiochemical control in SN2 mechanistic research
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